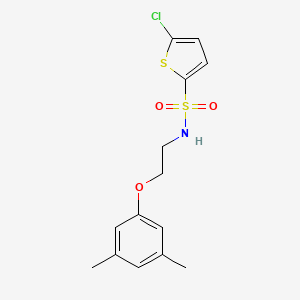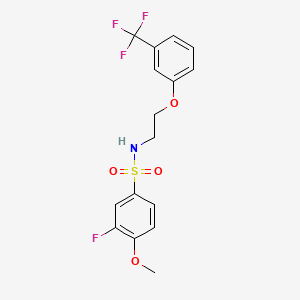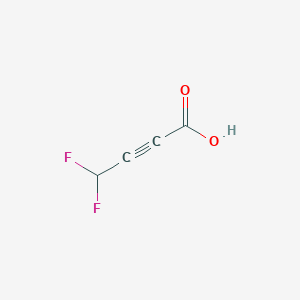![molecular formula C12H11FN2 B3045686 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro- CAS No. 111883-62-6](/img/structure/B3045686.png)
5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-
Übersicht
Beschreibung
“5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole-based compounds has been well studied in the past decade due to its importance as a bioactive scaffold . A one-step versatile method for the synthesis of 1H-imidazo[4,5-b]pyridines from quinoxalinones and their aza-analogues has been developed on the basis of the novel ring contractions of 3-aroyl-quinoxalinones and their aza-analogues with 1,2-arylenediamines in boiling acetic acid solution with rather good yields of 41%–84% .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
A study focused on synthesizing a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives, which showed significant antibacterial and antifungal activities. These compounds were effective against various pathogens, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and others, indicating their potential as antimicrobial agents (Demchenko et al., 2021).
Synthesis of Nitro Derivatives
Research on the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been conducted. These derivatives are obtained through nitration processes, highlighting the compound's adaptability for chemical modifications and potential applications in various chemical reactions (Kavina et al., 2018).
Cognition Enhancing Activity
A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones were synthesized and evaluated for their cognition-enhancing properties. They were found to be potent in reversing scopolamine-induced amnesia, demonstrating their potential in developing new cognitive enhancers (Pinza et al., 1993).
Functionalization for Chemical Synthesis
Several 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles were activated for functionalization at specific sites by converting them to quaternary imidazolium salts. This process demonstrates the versatility of these compounds in chemical synthesis, allowing for the creation of various derivatives (Gallagher & Adams, 1989).
Neuroprotective Action of JNK3 Inhibitors
Research on the neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has shown promising results. These compounds were found to be potent inhibitors of JNK3, correlating well with the inhibition of c-Jun phosphorylation and neuroprotective properties, demonstrating potential therapeutic applications in neurodegenerative diseases (Graczyk et al., 2005).
Wirkmechanismus
Target of Action
The primary target of 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole is the Polo-like kinases (Plk1) . Plk1 is a crucial regulator of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
The compound interacts with its target, Plk1, through a process known as molecular docking . The derivatives of 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole bind tightly to the Plk1 receptor, inhibiting its function . This interaction results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting Plk1 . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound has passed the Lipinski rule of five, indicating good absorption and permeation . .
Result of Action
The inhibition of Plk1 by the compound leads to the suppression of cell proliferation . This makes the compound a potential candidate for the development of novel anti-cancer drugs, particularly against estrogen-positive breast cancer (MCF-7 cell line) .
Biochemische Analyse
Biochemical Properties
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind tightly to certain receptors, such as Polo-like kinases (Plk1), which are involved in cell cycle regulation . The interaction with Plk1 suggests that 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole may act as an inhibitor, potentially disrupting the normal progression of the cell cycle and leading to antiproliferative effects.
Cellular Effects
The effects of 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like Plk1 is a key aspect of its mechanism of action . This inhibition can lead to the disruption of critical cellular processes, such as mitosis, ultimately affecting cell proliferation and survival. Additionally, 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole remains stable under certain conditions, allowing for sustained biological activity. Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Identifying the specific pathways and enzymes involved can provide insights into the compound’s metabolic fate and potential interactions with other biochemical processes.
Transport and Distribution
The transport and distribution of 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential effects on cellular processes.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-9(4-6-10)11-8-15-7-1-2-12(15)14-11/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKHWUHNNRULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441906 | |
| Record name | 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111883-62-6 | |
| Record name | 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)
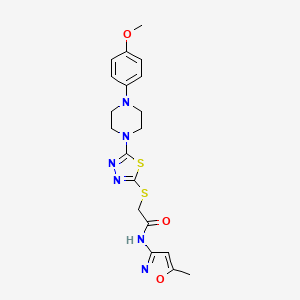
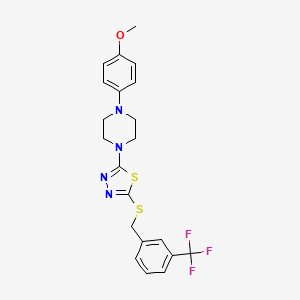

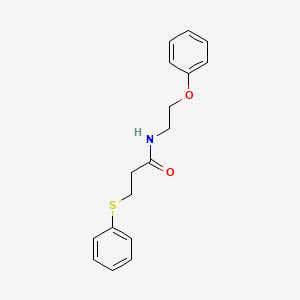
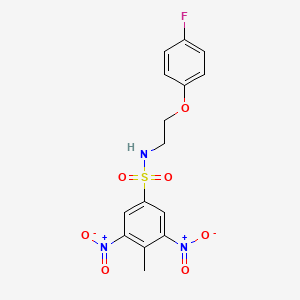
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide](/img/structure/B3045620.png)
